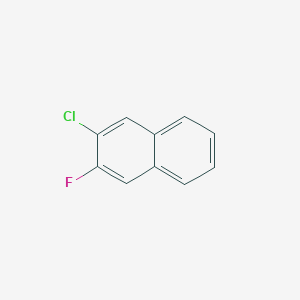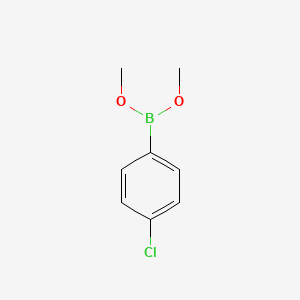
Dimethyl (4-chlorophenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-chlorophenyl)boronate is an organoboron compound with the molecular formula C8H10BClO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl (4-chlorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the boronate ester facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (4-chlorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to other boron-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products:
Oxidation: 4-chlorophenylboronic acid.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl (4-chlorophenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and polymers, contributing to the development of new technologies.
Mécanisme D'action
The mechanism by which dimethyl (4-chlorophenyl)boronate exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The boronate group acts as a nucleophile, transferring the phenyl group to the palladium center, which then couples with an electrophilic partner.
Comparaison Avec Des Composés Similaires
Dimethyl (4-chlorophenyl)boronate can be compared with other boronic esters, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid is more prone to hydrolysis and less stable under certain conditions.
Pinacolborane: This compound is used in hydroboration reactions and has different reactivity compared to this compound.
Vinylboronic acid: Used in different types of coupling reactions, it offers unique reactivity patterns.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H10BClO2 |
|---|---|
Poids moléculaire |
184.43 g/mol |
Nom IUPAC |
(4-chlorophenyl)-dimethoxyborane |
InChI |
InChI=1S/C8H10BClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
Clé InChI |
UHQAGRIBOHPIGZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


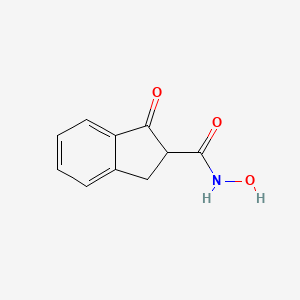
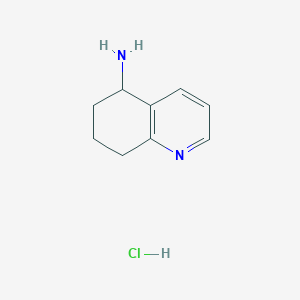
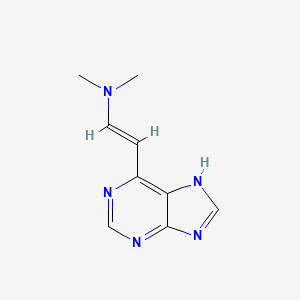
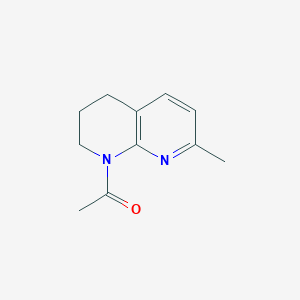
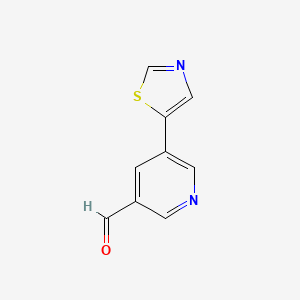
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
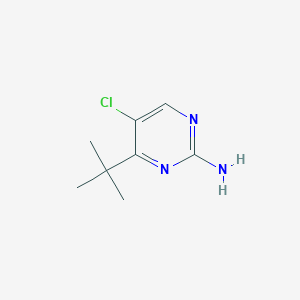

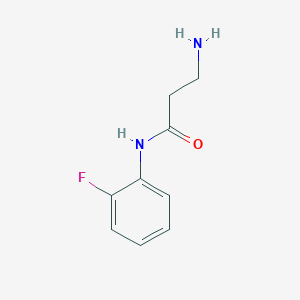
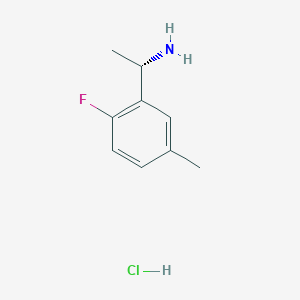

![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
